Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 5-Azaspiro[2.5]octan-8-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the demand for molecules with high three-dimensionality, improved physicochemical properties, and novel intellectual property is ever-present. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists.[1] Their inherent rigidity and three-dimensional nature provide a unique structural framework that can enhance binding affinity to biological targets and modulate properties such as solubility and metabolic stability.[1]
This guide focuses on a specific and valuable member of this class: 5-Azaspiro[2.5]octan-8-one hydrochloride. This compound incorporates a cyclopropane ring fused to a piperidinone core, offering a constrained and spatially defined structure. While a dedicated CAS number for 5-Azaspiro[2.5]octan-8-one hydrochloride is not prominently indexed in public databases, its synthesis and isolation are readily achievable through its stable, N-protected precursor, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 143306-64-3).[2][3][4] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important building block for researchers and drug development professionals.
Physicochemical and Structural Properties
The properties of the final hydrochloride salt are directly derived from its stable, Boc-protected precursor. Understanding the characteristics of this precursor is crucial for its handling, reaction setup, and subsequent deprotection.
| Property | Value (for tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) | Reference |
| CAS Number | 143306-64-3 | [2][3][4] |
| Molecular Formula | C12H19NO3 | [2][5] |
| Molecular Weight | 225.28 g/mol | [2][5] |
| Appearance | Typically a solid | [6] |
| Boiling Point | 331.8 ± 35.0 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Storage | 2-8°C, under inert atmosphere | [5] |
Upon deprotection and conversion to the hydrochloride salt, the molecular weight decreases to 161.62 g/mol (for C7H12ClNO), and the aqueous solubility is expected to significantly increase, a common and advantageous feature of amine hydrochloride salts in pharmaceutical development.
Synthesis and Experimental Protocols
The synthesis of 5-Azaspiro[2.5]octan-8-one hydrochloride is a multi-step process that hinges on the formation of the N-Boc protected intermediate. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group with hydrochloric acid yields the target compound.
Overall Synthetic Workflow
The logical flow from a suitable starting material to the final hydrochloride salt is a key aspect of utilizing this scaffold.
Caption: Synthetic workflow for 5-Azaspiro[2.5]octan-8-one hydrochloride.
Protocol 1: Synthesis of tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
While multiple synthetic routes may exist, a common approach involves the construction of the spirocyclic system from a suitable piperidone precursor. The causality behind this choice lies in the commercial availability of piperidone derivatives and the well-established chemistry for cyclopropanation and N-protection.
Step-by-Step Methodology:
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Reaction Setup: To a solution of a suitable N-Boc protected piperidone derivative in an appropriate solvent (e.g., toluene), add a cyclopropanating agent (e.g., a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride).
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Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a sulfur ylide is a reliable method for converting a ketone to a spiro-cyclopropane.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[2]
Protocol 2: Deprotection to 5-Azaspiro[2.5]octan-8-one hydrochloride
The Boc group is a standard protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. This protocol is a self-validating system; the formation of the hydrochloride salt precipitates from non-polar solvents, providing a simple method of isolation.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
-
Acid Addition: To this solution, add a solution of hydrochloric acid (1.1 - 2.0 eq) in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0°C. The choice of an anhydrous acidic solution is critical to prevent unwanted side reactions.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed. A white precipitate of the hydrochloride salt will typically form during the reaction.
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Isolation: The precipitate is collected by filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product, 5-Azaspiro[2.5]octan-8-one hydrochloride, as a stable solid.
Characterization and Quality Control
The structural integrity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show the disappearance of the characteristic singlet for the tert-butyl group around 1.4 ppm.
-
The appearance of a broad signal corresponding to the N-H proton of the ammonium salt is expected.
-
Signals corresponding to the cyclopropyl and piperidinone protons will remain, though their chemical shifts may be altered due to the presence of the positive charge on the nitrogen.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion for the free base (C7H11NO) at the expected m/z value.
-
Infrared (IR) Spectroscopy: The spectrum should show a characteristic C=O stretch for the ketone and broad N-H stretching vibrations for the ammonium salt.
Applications in Drug Discovery and Development
The 5-azaspiro[2.5]octane core is a "privileged scaffold" in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced potency and selectivity for a given biological target.
Role as a Bioisosteric Replacement
This scaffold can be used as a bioisostere for more flexible or less synthetically accessible core structures. For instance, replacing a piperidine or morpholine ring with an azaspirocycle can improve metabolic stability and modulate lipophilicity (LogP).
Caption: The role of the 5-azaspiro[2.5]octan-8-one scaffold in drug design.
Therapeutic Potential
Derivatives of azaspirocycles have been explored in a wide range of therapeutic areas, including:
-
Oncology: As core components of kinase inhibitors.
-
Central Nervous System (CNS) Disorders: In the development of agonists or antagonists for various neurotransmitter receptors.
-
Infectious Diseases: As novel antibacterial or antiviral agents.
The presence of the ketone in 5-Azaspiro[2.5]octan-8-one provides an additional synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Azaspiro[2.5]octan-8-one hydrochloride.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
-
Hazards: Amine hydrochloride salts can be acidic and may cause skin and eye irritation.[7] The compound is harmful if swallowed or inhaled.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-Azaspiro[2.5]octan-8-one hydrochloride represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its rigid, three-dimensional structure offers significant advantages over more traditional, flexible scaffolds. While its direct CAS number may not be widely listed, its synthesis via a stable, Boc-protected intermediate is straightforward and utilizes standard organic chemistry techniques. This guide provides the necessary technical information for researchers and scientists to confidently incorporate this promising scaffold into their drug development programs.
References
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